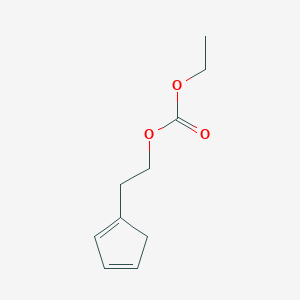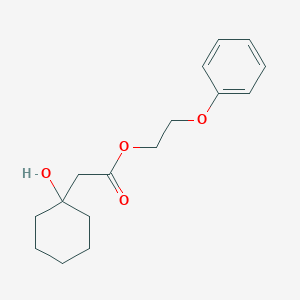![molecular formula C24H23N3O4S B14616650 4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide CAS No. 58279-36-0](/img/structure/B14616650.png)
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide is a complex organic compound with a molecular formula of C24H23N3O4S . This compound is known for its unique structure, which includes a diazenyl group, a sulfonamide group, and a dioxobutan-2-yl moiety. It has a molecular mass of 449.14 g/mol .
Méthodes De Préparation
The synthesis of 4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide involves multiple steps. The key steps include the formation of the diazenyl group and the sulfonamide group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogens for substitution reactions.
Applications De Recherche Scientifique
4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, while the sulfonamide group can interact with biological molecules through hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other diazenyl and sulfonamide derivatives. Compared to these compounds, 4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Some similar compounds include:
- 4-[[1-(4-ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl]-N-phenylbenzenesulfonamide
- Ethanone, 1-(4-ethylphenyl)-
Propriétés
Numéro CAS |
58279-36-0 |
|---|---|
Formule moléculaire |
C24H23N3O4S |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
4-[[1-(4-ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N3O4S/c1-3-18-9-11-19(12-10-18)24(29)23(17(2)28)26-25-20-13-15-22(16-14-20)32(30,31)27-21-7-5-4-6-8-21/h4-16,23,27H,3H2,1-2H3 |
Clé InChI |
VQRLCSVQTALPKL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)C(C(=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)


![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
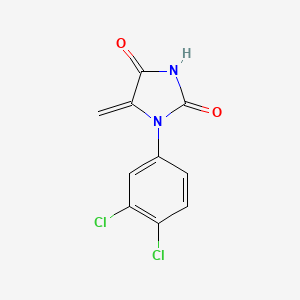
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
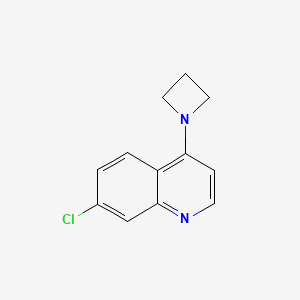
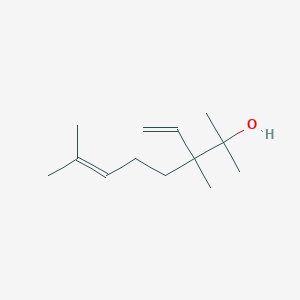
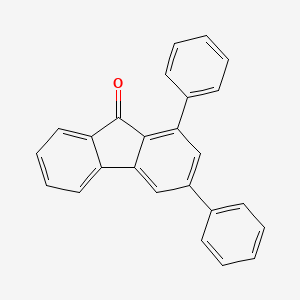
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
